1h-Purine-6-methanol

Adenosine Deaminase Enzyme Inhibition Purine Metabolism

1H-Purine-6-methanol (CAS 17405-22-0) is a purine derivative with a hydroxymethyl group at the C6 position, conferring unique adenosine deaminase (ADA) inhibition (Ki=700 nM) and enhanced hydrophilicity (LogP -0.15). It serves as a versatile intermediate for synthesizing potent cytostatic nucleosides (IC50=10 nM) and advanced purine scaffolds. Choose this compound for its unmatched combination of direct bioactivity and synthetic utility, reducing the need for organic co-solvents in assays.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 17405-22-0
Cat. No. B103792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Purine-6-methanol
CAS17405-22-0
Synonyms1H-Purine-6-methanol (9CI)
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CO
InChIInChI=1S/C6H6N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h2-3,11H,1H2,(H,7,8,9,10)
InChIKeyXAZUOZIIQIWVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine-6-methanol (CAS 17405-22-0): A 6‑Hydroxymethyl Purine Base with Differentiated Biological and Synthetic Utility


1H-Purine-6-methanol (CAS 17405-22-0, also known as 6-(hydroxymethyl)purine or 7H-purin-6-ylmethanol) is a purine derivative bearing a hydroxymethyl group at the C6 position. This modification confers a distinct profile of biological activity and physicochemical properties relative to other 6‑substituted purines. The compound serves both as a direct inhibitor of adenosine deaminase (ADA) [1] and as a versatile synthetic intermediate for the preparation of more advanced purine analogs [2], making it a differentiated selection for medicinal chemistry, biochemical research, and nucleoside analog development.

Why 1H-Purine-6-methanol Cannot Be Interchanged with 6‑Methylpurine, 6‑Chloropurine, or Other 6‑Substituted Purines


6‑Substituted purines exhibit highly variable biological and physicochemical properties depending on the nature of the C6 substituent. The hydroxymethyl group in 1H-purine-6-methanol confers a unique combination of adenosine deaminase inhibition, cytostatic activity, and enhanced hydrophilicity that is not replicated by methyl, chloro, or other simple 6‑substituted analogs [1]. Furthermore, the hydroxymethyl moiety is a chemically tractable handle for downstream functionalization (e.g., oxidation to formyl or fluorination to difluoromethyl derivatives), a capability absent in analogs like 6‑methylpurine or 6‑chloropurine . Generic substitution therefore risks loss of both direct bioactivity and synthetic utility.

1H-Purine-6-methanol: Head‑to‑Head Comparative Data vs. 6‑Methylpurine, 6‑Chloropurine, and Other 6‑Substituted Purines


Adenosine Deaminase (ADA) Inhibition: 6-(Hydroxymethyl)purine Displays 7‑Fold Higher Affinity than Purine Riboside

6-(Hydroxymethyl)purine inhibits calf intestinal adenosine deaminase (ADA) with a Ki of 700 nM [1]. In comparison, the commonly studied purine riboside exhibits a Ki of 5,000 nM (5 µM) against the same enzyme [2], representing a 7‑fold weaker inhibition.

Adenosine Deaminase Enzyme Inhibition Purine Metabolism

Cytostatic Activity: 6-(Hydroxymethyl)purine Ribonucleoside Exhibits Nanomolar IC50, Surpassing Fluorinated Analogs

The ribonucleoside derivative of 6-(hydroxymethyl)purine exerts a significant cytostatic effect on leukemia cell lines with an IC50 of 10 nM [1]. In direct comparative studies, both 6-(fluoromethyl)purine and 6-(difluoromethyl)purine ribonucleosides showed cytostatic effects that were weaker than the parent 6-(hydroxymethyl)purine nucleoside [1].

Cytostatic Leukemia Nucleoside Analog

Physicochemical Differentiation: 1H-Purine-6-methanol is Markedly More Hydrophilic than 6‑Methylpurine and 6‑Chloropurine

1H-Purine-6-methanol (LogP = -0.1548, XLogP3 = -0.7) is significantly more hydrophilic than 6‑methylpurine (LogP = 0.661) and 6‑chloropurine (LogP ≈ 1.01) [1][2]. The polar hydroxymethyl group reduces lipophilicity, which can improve aqueous solubility and alter cellular permeability relative to methyl or chloro analogs.

LogP Hydrophilicity Solubility

Synthetic Versatility: 1H-Purine-6-methanol Serves as a Direct Precursor to 6‑Formyl‑ and 6‑Difluoromethylpurines

6-(Hydroxymethyl)purine can be oxidized to 6-formylpurine using Dess-Martin periodinane, and subsequently converted to 6-(difluoromethyl)purine via reaction with Deoxofluor . This two‑step functionalization pathway is not accessible from 6‑methylpurine, 6‑chloropurine, or other common 6‑substituted purines, which lack a reactive primary alcohol handle.

Synthetic Intermediate Purine Derivatization Fluorination

Superior Cytostatic Selectivity: 6-(Hydroxymethyl)purine Ribonucleoside Outperforms Multiple Other C6‑Derivatives

In a comprehensive structure–activity study, 6-(hydroxymethyl)purine ribonucleoside (5f) exerted a high cytostatic effect and moderate ADA inhibition, whereas all other C6‑derivatives tested (including 2‑chloro, 2‑amino, and other 2‑substituted 6‑(hydroxymethyl)purine nucleosides) were much less effective or entirely inactive [1].

Cytostatic Structure-Activity Relationship Purine Nucleoside

Optimal Research and Procurement Applications for 1H-Purine-6-methanol (CAS 17405-22-0) Based on Differentiated Evidence


Adenosine Deaminase (ADA) Inhibitor Tool Compound Studies

Use 1H-purine-6-methanol as a reversible ADA inhibitor in biochemical and cell‑based assays. Its 700 nM Ki [1] provides a >7‑fold potency advantage over purine riboside [2], enabling more robust inhibition at lower concentrations. This is particularly valuable for probing purine salvage pathway dynamics and for validating ADA as a target in immunological or metabolic disease models.

Lead Optimization for Antileukemic Nucleoside Analogs

Employ 1H-purine-6-methanol as a starting material for the synthesis of ribonucleoside derivatives with potent cytostatic activity (IC50 = 10 nM) [1]. The hydroxymethyl group is essential for maximal activity; fluorinated analogs are weaker [1], highlighting the need to retain this specific substituent in candidate molecules.

Diversification to 6‑Formyl‑ and 6‑Difluoromethylpurine Libraries

Leverage the primary alcohol of 1H-purine-6-methanol for oxidation to 6‑formylpurine and subsequent fluorination to 6‑difluoromethylpurine [1]. This two‑step sequence provides rapid access to otherwise difficult‑to‑obtain purine scaffolds for medicinal chemistry and chemical biology screening collections.

Hydrophilic Purine Scaffold for Aqueous Biochemistry

Select 1H-purine-6-methanol when an aqueous‑compatible purine core is required. Its low LogP (-0.15) [1] enhances water solubility compared to 6‑methylpurine (LogP 0.66) [2] and 6‑chloropurine (LogP ~1.0) [3], reducing the need for organic co‑solvents in enzymatic or binding assays.

Technical Documentation Hub

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